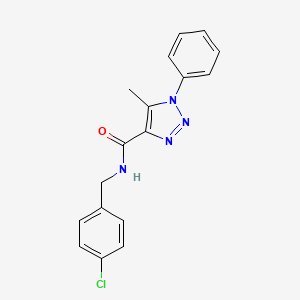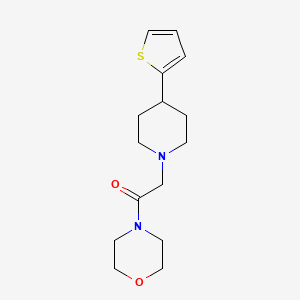
N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CBTA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the triazole family of compounds, which have been shown to have a variety of biological activities. CBTA has been found to have a number of interesting properties that make it a promising candidate for use in research applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is part of a broader class of triazole derivatives, which are synthesized for various scientific research applications, including the study of their chemical, physical, and biological properties. Triazole derivatives, like the compound , are synthesized through multi-step chemical processes, exploring different reaction conditions to achieve high yields and purity. For example, a related triazole compound was synthesized through a five-step process starting from 4-chlorobenzenamine, showcasing the complexity and efficiency of synthesis techniques in producing triazole derivatives with high yield and purity Lian-Di Kan, 2015.
Structural and Molecular Analysis
The structural and molecular analysis of triazole derivatives is crucial for understanding their potential applications in various fields of science. Techniques such as X-ray diffraction crystallography, NMR (nuclear magnetic resonance), MS (mass spectrometry), and DFT (density functional theory) calculations are used to elucidate the molecular conformation, electronic properties, and spectroscopic characteristics of these compounds. Such detailed analysis helps in understanding the molecular basis of their reactivity and potential utility in different scientific applications Guo-liang Shen et al., 2013.
Biological Activities
Triazole derivatives are investigated for their biological activities, particularly their antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These compounds have shown moderate to good antimicrobial activities, making them promising candidates for further development into antimicrobial agents. Structure-activity relationship (SAR) analysis of these compounds has provided insights into their selective action against certain microbial strains, highlighting the potential of triazole derivatives in developing new antimicrobial therapies N. Pokhodylo et al., 2021.
Combinatorial Chemistry Applications
The synthesis of triazole derivatives has been streamlined to facilitate combinatorial chemistry applications, enabling the creation of libraries of compounds for screening in various scientific studies. This approach has been employed to generate a diverse array of 1-(R(1)-phenyl)-5-methyl-N-R(2)-1H-1,2,3-triazole-4-carboxamides, demonstrating the versatility of triazole derivatives in drug discovery and other research areas. The use of commercially available or readily prepared starting materials in a one-pot reaction system underscores the efficiency and practicality of synthesizing triazole derivatives for combinatorial chemistry N. Pokhodylo et al., 2009.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12-16(20-21-22(12)15-5-3-2-4-6-15)17(23)19-11-13-7-9-14(18)10-8-13/h2-10H,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDYOAIAWBBZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2635588.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2635589.png)
![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)

![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2635592.png)



![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635596.png)
![2-amino-3-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2635597.png)
![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)

![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)
![Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate](/img/structure/B2635606.png)